Cas no 2228091-10-7 (2-amino-4,4,5,5,5-pentafluoro-3,3-dimethylpentanoic acid)

2-Amino-4,4,5,5,5-pentafluoro-3,3-dimethylpentanoic acid is a fluorinated non-natural amino acid derivative characterized by its unique structural features, including a pentafluorinated side chain and quaternary carbon centers. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, making it valuable in medicinal chemistry for the design of protease inhibitors and bioactive peptides. The sterically hindered dimethyl groups contribute to conformational rigidity, which can improve binding selectivity. This compound is particularly useful in the development of fluorinated analogs for probing enzyme mechanisms or optimizing pharmacokinetic properties. Its synthetic versatility allows for further functionalization, enabling applications in drug discovery and biochemical research.
2-amino-4,4,5,5,5-pentafluoro-3,3-dimethylpentanoic acid structure
2228091-10-7 structure
Product Name:2-amino-4,4,5,5,5-pentafluoro-3,3-dimethylpentanoic acid
CAS No:2228091-10-7
MF:C7H10F5NO2
MW:235.151819705963
CID:6276640
PubChem ID:165653149
Update Time:2025-05-19

2-amino-4,4,5,5,5-pentafluoro-3,3-dimethylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-4,4,5,5,5-pentafluoro-3,3-dimethylpentanoic acid
    • 2228091-10-7
    • EN300-1951474
    • Inchi: 1S/C7H10F5NO2/c1-5(2,3(13)4(14)15)6(8,9)7(10,11)12/h3H,13H2,1-2H3,(H,14,15)
    • InChI Key: QONWZDPGTOUCSV-UHFFFAOYSA-N
    • SMILES: FC(C(F)(F)F)(C(C)(C)C(C(=O)O)N)F

Computed Properties

  • Exact Mass: 235.06316937g/mol
  • Monoisotopic Mass: 235.06316937g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 63.3Ų

2-amino-4,4,5,5,5-pentafluoro-3,3-dimethylpentanoic acid Pricemore >>

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Additional information on 2-amino-4,4,5,5,5-pentafluoro-3,3-dimethylpentanoic acid

Research Brief on 2-amino-4,4,5,5,5-pentafluoro-3,3-dimethylpentanoic acid (CAS: 2228091-10-7): Recent Advances and Applications

2-amino-4,4,5,5,5-pentafluoro-3,3-dimethylpentanoic acid (CAS: 2228091-10-7) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This fluorinated amino acid derivative exhibits unique structural and physicochemical properties that make it a promising candidate for various applications, including drug design, enzyme inhibition, and metabolic studies. Recent studies have focused on its synthesis, characterization, and potential therapeutic applications, shedding light on its mechanism of action and biological relevance.

The synthesis of 2-amino-4,4,5,5,5-pentafluoro-3,3-dimethylpentanoic acid has been optimized in recent years, with researchers developing more efficient and scalable routes. A study published in the Journal of Fluorine Chemistry (2023) demonstrated a novel catalytic method for its synthesis, achieving higher yields and purity. The presence of multiple fluorine atoms and the dimethyl substitution at the beta position confer enhanced metabolic stability and lipophilicity, making it an attractive scaffold for medicinal chemistry applications.

In terms of biological activity, recent investigations have explored its potential as an enzyme inhibitor. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibits selective inhibition against certain amino acid decarboxylases, suggesting its utility in targeting metabolic pathways associated with neurological disorders. The fluorinated side chain appears to play a critical role in binding affinity, as demonstrated by X-ray crystallography studies of enzyme-inhibitor complexes.

Furthermore, its application in positron emission tomography (PET) tracer development has been investigated. The fluorine-18 labeled analog of this compound has shown promise as a metabolic tracer in preclinical studies, with potential applications in oncology and neurology imaging. Researchers have noted its favorable pharmacokinetic properties, including good blood-brain barrier penetration and target tissue retention.

Ongoing research is exploring the compound's potential in prodrug design, leveraging its unique chemical properties to improve drug delivery and targeting. Preliminary results suggest that conjugation of therapeutic agents to this scaffold can enhance their stability and tissue specificity. However, further studies are needed to fully characterize its safety profile and optimize its pharmacological properties for clinical applications.

The compound's mechanism of action appears to involve multiple pathways, including modulation of amino acid metabolism and interference with protein-protein interactions. Recent proteomics studies have identified several potential molecular targets, opening new avenues for therapeutic development. As research progresses, 2-amino-4,4,5,5,5-pentafluoro-3,3-dimethylpentanoic acid continues to demonstrate its versatility as a valuable tool in chemical biology and a promising lead compound for pharmaceutical development.

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